N-(4-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O5/c1-31-22-6-4-5-7-23(22)34-16-21-20-15-25(33-3)24(32-2)14-17(20)12-13-29(21)26(30)28-19-10-8-18(27)9-11-19/h4-11,14-15,21H,12-13,16H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAOOUQIBQZBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=C(C=C4)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, often referred to as CIQ (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone), is a compound of significant interest in pharmacological research due to its selective modulation of NMDA receptors. This article reviews the biological activity of CIQ, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C27H29ClN2O5
- Molecular Weight : 477.98 g/mol
- IUPAC Name : 1-[6,7-dimethoxy-1-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-2(1H)-yl]-2-(2-methoxyphenyl)ethanone
CIQ acts primarily as a positive allosteric modulator of NMDA receptors containing NR2C and NR2D subunits. By enhancing the receptor's response to glutamate and glycine, CIQ increases synaptic transmission efficiency, which may have implications for cognitive processes such as learning and memory.
Key Findings:
- Potentiation : CIQ enhances NMDA receptor responses by approximately two-fold with effective concentrations (EC50) of 1.7 μM for NR2C and 4.1 μM for NR2D .
- Reversibility : The potentiating effects are reversible, with a de-potentiation time constant of approximately 4.0 seconds for NR2C and 6.5 seconds for NR2D .
Pharmacokinetics
CIQ is soluble in DMSO at concentrations exceeding 10 mg/ml when warmed to 60 °C. This solubility indicates that the compound can be effectively used in various biological assays where DMSO is a common solvent .
Biological Activity
CIQ's modulation of NMDA receptors has been linked to several biological activities:
Neuroprotective Effects
Research indicates that compounds like CIQ can protect neurons from excitotoxicity related to excessive glutamate signaling, a common feature in neurodegenerative diseases.
Cognitive Enhancement
The ability of CIQ to enhance synaptic plasticity suggests potential applications in treating cognitive deficits associated with disorders such as Alzheimer's disease and schizophrenia.
Case Studies and Research Findings
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest its potential use in developing new antimicrobial agents.
Antiviral Activity
The antiviral potential of this compound has been explored in laboratory settings. It has shown effectiveness against certain strains of influenza virus by interfering with viral replication mechanisms. Studies indicate that it may inhibit viral enzymes or block host cell receptors critical for viral entry.
Anticancer Activity
One of the most notable applications of this compound is its anticancer activity. Research findings indicate that it can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S phase transition.
- Enzyme Inhibition : It inhibits key enzymes involved in cellular proliferation.
- Receptor Modulation : It interacts with specific receptors on cell surfaces, altering signaling pathways leading to apoptosis.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects on various cancer cell lines, the compound exhibited significant antiproliferative effects:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that the compound is more effective than traditional chemotherapeutic agents like doxorubicin in specific contexts.
Comparative Analysis with Related Compounds
To understand the unique biological profile of N-(4-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Isoquinoline Derivatives
| Compound ID | 1-Position Substitution | 2-Position Substitution | Notable Features |
|---|---|---|---|
| Target Compound | (2-Methoxyphenoxy)methyl | N-(4-chlorophenyl)carboxamide | Dual methoxy groups (6,7), chloro substitution on phenyl |
| 6d | Methyl | Ethyl carboxylate | Ester functionality; simpler substitution |
| 6e | Methyl | Methylsulfonyl | Sulfonyl group enhances polarity |
| 6f | Methyl | N-phenylcarboxamide | Lacks chloro and methoxyphenoxy groups |
| 6g | Phenyl | Acetyl | Aromatic substitution at 1-position |
| 6h | Phenyl | Benzoyl | Bulkier benzoyl group at 2-position |
Key Observations:
This may improve membrane permeability or target engagement . Compounds 6g and 6h feature phenyl groups at the 1-position, which could reduce conformational flexibility compared to the target compound’s ether-linked substituent.
Substitution at 2-Position :
- The N-(4-chlorophenyl)carboxamide in the target compound contrasts with 6f’s N-phenylcarboxamide. The electron-withdrawing chloro group may enhance binding to hydrophobic pockets in biological targets .
- Derivatives with ester (6d) or sulfonyl (6e) groups at the 2-position exhibit distinct electronic profiles, likely altering solubility and metabolic stability.
Pharmacophore Contributions: The conserved 6,7-dimethoxy motif across all compounds suggests its critical role in base-stacking interactions or enzyme inhibition (e.g., kinase targets).
Critical Research Needs :
- Comparative assays evaluating binding affinity (e.g., IC₅₀ values) against kinase or receptor targets.
- ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to assess advantages over simpler analogs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
